![molecular formula C17H14O6S B2852371 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl methanesulfonate CAS No. 331460-75-4](/img/structure/B2852371.png)
2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl methanesulfonate” is a derivative of chromone . Chromones are a class of compounds with a benzopyranone structure. The “4-methoxyphenyl” part suggests the presence of a phenyl (benzene) ring with a methoxy (OCH3) group attached. The “methanesulfonate” indicates a sulfonate ester of methane.
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often participate in reactions involving their functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, 4-Methoxyphenyl methanesulfonate has an average mass of 202.228 Da and a monoisotopic mass of 202.029984 Da .Scientific Research Applications
Supramolecular Assembly Formation
The compound has been investigated in the context of forming three-dimensional self-assemblies when reacted with t-butylphosphonic acid. These assemblies exhibit a continuous channel of voids, which could have implications for materials science, particularly in the development of porous materials (Shankar, Jain, Kociok‐Köhn, & Molloy, 2011).
Organic Synthesis Efficiency
In organic synthesis, the related sulfonate groups have been used to achieve high yield, short reaction times, and low energy consumption. This demonstrates the compound's potential utility in enhancing the efficiency of chemical reactions, particularly in the synthesis of bis(4-hydroxy-2H-chromen-2-ones) (Qi, Xue, Sun, Zhi, & Zhou, 2014).
Selective Hydrolysis Applications
Research has also explored the selective hydrolysis of methanesulfonate esters, which can be crucial for removing potentially genotoxic impurities in pharmaceuticals without affecting the desired product. This underscores the compound's relevance in pharmaceutical manufacturing processes (Chan, Cox, & Sinclair, 2008).
Antibacterial Activity
Compounds structurally related to 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl methanesulfonate have been synthesized and evaluated for their antibacterial properties, showing significant bacteriostatic and bactericidal activity. This highlights the potential biomedical applications of such compounds (Behrami & Dobroshi, 2019).
Novel Ring Transformation
Research on the related methanesulfonate compounds has led to the discovery of new ring transformation products, contributing to the field of organic chemistry by providing insights into reaction mechanisms and pathways (Harada, Shimozono, Kaji, Takayanagi, Ogura, & Zen, 1992).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[2-(4-methoxyphenyl)-4-oxochromen-3-yl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6S/c1-21-12-9-7-11(8-10-12)16-17(23-24(2,19)20)15(18)13-5-3-4-6-14(13)22-16/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSBPVXGZFIZLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.